molecular formula C20H22N2O4S B2885040 methyl 6-acetyl-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 864857-93-2

methyl 6-acetyl-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2885040
CAS No.: 864857-93-2
M. Wt: 386.47
InChI Key: RMLCMCPCJYNUER-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core

Scientific Research Applications

Methyl 6-acetyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Future Directions

Research into new organic compounds like this one is ongoing, with potential applications in areas like medicinal chemistry, materials science, and more . Future research could involve exploring the synthesis of new derivatives, studying their properties, and testing their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-acetyl-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-c]pyridine core, which can be synthesized through a series of cyclization reactions. The acetyl and phenylpropanoylamino groups are then introduced through acylation and amidation reactions, respectively. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as carbonyl groups.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-acetyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
  • Methyl 6-acetyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Uniqueness

Methyl 6-acetyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its specific combination of functional groups and the thieno[2,3-c]pyridine core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 6-acetyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-13(23)22-11-10-15-16(12-22)27-19(18(15)20(25)26-2)21-17(24)9-8-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLCMCPCJYNUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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